molecular formula C11H10ClN3O B067880 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine CAS No. 191729-02-9

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Cat. No. B067880
CAS RN: 191729-02-9
M. Wt: 235.67 g/mol
InChI Key: SEAAMKRQIGYXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” is a compound that incorporates a pyrrolo[2,3-d]pyrimidine scaffold . It has been studied for its potential in inhibiting multiple kinases, which could provide synergistic effects on the inhibition of tumor growth and resistance .


Synthesis Analysis

The synthesis of compounds incorporating a pyrrolo[2,3-d]pyrimidine scaffold, such as “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine”, involves the design, synthesis, and evaluation of these compounds . The synthesis process involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone to obtain different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates then undergo condensation with different 2-aminopyridines to give the final compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” can be determined using various techniques. For instance, the compound forms inversion dimers linked via N—H⋯N hydrogen bonds, forming a two-dimensional network lying parallel to (100) .

Future Directions

The future directions of research on “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” could involve further exploration of its potential as a therapeutic agent, given its demonstrated inhibition of both AURKA and EGFR . Additionally, more studies could be conducted to further understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAAMKRQIGYXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621324
Record name 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

CAS RN

191729-02-9
Record name 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium bicarbonate (1.26 g, 11.9 mmol) is added to a slurry of 2,4-dichloropyrimidine (1.01 g, 6.78 mmol) in ethanol (30 mL) at 0° C. 4-Methoxyaniline (840 mg, 6.82 mmol) is added and the slurry stirred at 0° C. for 6 hours. The reaction mixture is warmed to room temperature for 1 hour, then diluted with water (50 mL) and extracted three times with CHCl3 (50 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL), dried over sodium sulfate, filtered and concentrated in vacuo to give crude product which is purified over silica (10% Et2O/CH2Cl2) to afford 1.20 g (75% yield) of the desired product as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.05 (d, J=5.8 Hz, 1H), 7.20 (d, J=9.0 Hz, 2H), 7.05 (br s, 1H), 6.94 (d, J=9.0 Hz, 2H), 6.41 (d, J=5.8 Hz, 1H), 3.83 (s, 3H); MS (ESI) m/z 236 (M+1).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.